N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
N-(1-(4-Ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazol-2-yl group and a cyclopropanecarboxamide moiety.
Properties
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-23-12-5-4-6-13-15(12)19-17(24-13)21-14(9-10(2)20-21)18-16(22)11-7-8-11/h4-6,9,11H,3,7-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESBNSGDXKSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been reported to exhibit antibacterial activity. They are known to interact with various bacterial proteins, disrupting their normal function and leading to the death of the bacteria.
Mode of Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity by interacting with bacterial proteins. This interaction disrupts the normal function of these proteins, leading to the death of the bacteria.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of bacterial proteins, which could potentially disrupt various biochemical pathways within the bacteria.
Result of Action
The result of the compound’s action is the disruption of normal bacterial protein function, leading to the death of the bacteria. This makes it a potential candidate for the development of new antibacterial drugs.
Biochemical Analysis
Biochemical Properties
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by disrupting specific signaling pathways that are essential for cell growth and survival . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular behavior. For instance, the compound’s interaction with kinases can lead to the phosphorylation or dephosphorylation of target proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biological effects. For instance, at therapeutic doses, the compound can inhibit tumor growth in animal models, whereas at higher doses, it may exhibit toxic effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Biological Activity
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A pyrazole ring substituted with an ethoxybenzo[d]thiazole moiety.
- Functional Groups : The presence of a cyclopropanecarboxamide group enhances its reactivity and potential biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways, such as those involving kinases or transcription factors, impacting cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against multidrug-resistant strains of Acinetobacter baumannii. Results indicated significant inhibitory effects at low concentrations, suggesting potential for therapeutic applications in treating infections caused by resistant strains.
-
Cytotoxicity Assessment :
- In vitro assays on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanism and therapeutic window.
-
Enzymatic Studies :
- Investigations into the inhibition of cyclooxygenase enzymes revealed that the compound could serve as a lead for developing anti-inflammatory drugs. The inhibition profile was comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications: (1) pyrazole-carboxamide derivatives, (2) benzo[d]thiazole-containing compounds, and (3) cyclopropanecarboxamide derivatives. Below is a systematic comparison:
Pyrazole-Carboxamide Derivatives
Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share a pyrazole-carboxamide backbone but lack the benzo[d]thiazole and cyclopropane moieties. Key differences include:
- Substituent Effects : The ethoxybenzothiazole group in the target compound replaces the chloro-phenyl groups in analogs like 3a–3e , altering electronic properties (e.g., electron-withdrawing vs. electron-donating effects).
- Thermal Stability : Melting points (mp) for analogs range from 123–183°C, suggesting that the target compound’s mp may fall within this range due to comparable molecular weight and hydrogen-bonding capacity .
Table 1: Pyrazole-Carboxamide Analogs
Benzo[d]Thiazole-Containing Compounds
Compounds like 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (93) () share the benzoheterocyclic motif but differ in substitution patterns:
- Electron-Donating Groups : The target’s 4-ethoxy group contrasts with the 3-methoxy or 4-chlorophenyl groups in analogs, which may reduce electrophilicity at the thiazole ring.
- Spectral Data : Analogs exhibit characteristic ¹H NMR signals (e.g., δ 11.98 for NH in 93 ), whereas the target compound’s NH proton is expected near δ 12–13 due to similar hydrogen-bonding environments .
Cyclopropanecarboxamide Derivatives
Compounds such as 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxybenzoyl)-4-(2-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide (82) () highlight the role of the cyclopropane ring:
Table 2: Cyclopropanecarboxamide Analogs
Key Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 3a–3e (EDCI/HOBt coupling) and 82 (HATU-mediated amidation), though the ethoxy group may necessitate protective-group strategies .
Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., ethoxy) on benzo[d]thiazole may enhance metabolic stability compared to electron-withdrawing chloro substituents .
- The cyclopropane ring’s rigidity could improve binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
Limitations : Current analogs lack detailed pharmacological data, highlighting the need for target-specific assays (e.g., kinase inhibition screens).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
